molecular formula C18H15NO2S B14239871 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one CAS No. 595570-16-4

2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one

Cat. No.: B14239871
CAS No.: 595570-16-4
M. Wt: 309.4 g/mol
InChI Key: KLEBDIGJGICMKJ-UHFFFAOYSA-N
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Description

2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with phenyl groups and an oxopropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of substituted α-ketooxime with N,N-dialkylaminophenylphosphonohydrazides or O-alkylphenylphosphonohydrazides in the presence of activated silica in benzene at 80-90°C . This method provides excellent yields under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, it can interact with cell membranes, altering their permeability and affecting ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike the benzodiazepine derivatives, this compound has a broader range of applications in both medicinal chemistry and materials science.

Properties

CAS No.

595570-16-4

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2-oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S/c1-13(20)12-16-19(15-10-6-3-7-11-15)18(21)17(22-16)14-8-4-2-5-9-14/h2-12,17H,1H3

InChI Key

KLEBDIGJGICMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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